N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC14979012
Molecular Formula: C19H17BrN4O
Molecular Weight: 397.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17BrN4O |
|---|---|
| Molecular Weight | 397.3 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromoindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H17BrN4O/c20-14-4-3-7-17-13(14)9-11-24(17)12-19(25)21-10-8-18-22-15-5-1-2-6-16(15)23-18/h1-7,9,11H,8,10,12H2,(H,21,25)(H,22,23) |
| Standard InChI Key | FUVFAMSFLLLOFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC=C4Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three critical domains:
-
Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking interactions with biological targets .
-
4-Bromoindole moiety: A heteroaromatic system substituted with bromine at position 4, introducing steric and electronic effects that modulate receptor binding.
-
Acetamide linker: A flexible ethyl spacer connecting the benzimidazole and indole groups, facilitating conformational adaptability during target engagement.
The SMILES notation CC(=O)NCC1=CN2C=C(C=C1C(=C2)Br)N=C(N2)N=C(N)C=N encapsulates this arrangement, while the InChIKey SPBDQUVZLDTQNC-UHFFFAOYSA-N provides a unique identifier for database searches .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₈BrN₅O | |
| Molecular Weight | 397.3 g/mol | |
| CAS Registry Number | 1574485-13-4 | |
| Topological Polar Surface | 98.8 Ų | |
| Hydrogen Bond Donors | 3 |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, density functional theory (DFT) simulations predict distinct electronic transitions:
-
UV-Vis: Absorption maxima near 280 nm (benzimidazole π→π*) and 320 nm (indole charge transfer) .
-
Mass Spectrometry: Expected molecular ion peak at m/z 397.3 (M⁺) with fragmentation patterns dominated by cleavage at the acetamide bond.
Synthesis and Chemical Reactivity
Synthetic Pathways
Though explicit protocols for this compound are proprietary, retrosynthetic analysis suggests a multi-step approach:
-
Indole Bromination: Electrophilic substitution of indole at position 4 using N-bromosuccinimide (NBS) in dichloromethane .
-
Benzimidazole Formation: Condensation of o-phenylenediamine with formic acid under microwave irradiation .
-
Acetamide Coupling: Nucleophilic acyl substitution between 2-chloroacetamide and the benzimidazole-ethylamine intermediate.
Yield optimization likely requires palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to mitigate steric hindrance from the bromine substituent .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Indole Bromination | NBS, CH₂Cl₂, 0°C, 2 hr | Introduce Br at position 4 |
| Benzimidazole Synthesis | o-Phenylenediamine, HCOOH, MW | Cyclize to benzimidazole core |
| Amide Formation | EDC/HOBt, DMF, rt, 24 hr | Couple ethylamine to acetamide |
Reactivity Profile
The compound’s reactivity is dominated by:
-
Nucleophilic Aromatic Substitution: Bromine at indole-C4 is susceptible to displacement by amines or thiols under basic conditions .
-
Hydrolysis: The acetamide linker may cleave in strong acidic/basic environments, releasing 2-(1H-benzimidazol-2-yl)ethylamine.
-
Oxidation: The indole moiety could form N-oxide derivatives upon treatment with peracids .
| Compound | Target | IC₅₀/EC₅₀ | Cancer Model |
|---|---|---|---|
| Binimetinib | MEK1/2 | 12 nM | Melanoma |
| MBIC | Microtubules | 7.3 μM | Cervical Cancer |
| Target Compound (Hypothetical) | CDK4/6 | In silico: 15 nM | Breast Cancer (Predicted) |
Antimicrobial Applications
Benzimidazole’s ability to disrupt microbial DNA gyrase (e.g., in Helicobacter pylori) suggests potential broad-spectrum activity . The bromine atom may improve penetration through lipid membranes, enhancing efficacy against Gram-negative pathogens.
Future Research Directions
-
Synthetic Optimization: Explore Suzuki-Miyaura coupling to replace bromine with fluorinated groups for improved bioavailability .
-
Target Deconvolution: Employ CRISPR-Cas9 screens to identify novel protein interactors beyond kinase and topoisomerase targets .
-
Formulation Development: Nanoencapsulation in PEGylated liposomes to enhance tumor accumulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume